molecular formula C6H12N2O4 B076432 Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one CAS No. 13348-19-1

Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one

Cat. No. B076432
CAS RN: 13348-19-1
M. Wt: 176.17 g/mol
InChI Key: OEGBLDIRTKJJAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one, also known as THP, is a chemical compound that has been extensively studied for its potential biomedical applications. THP is a pyrimidine derivative that has been synthesized through various methods and has been found to exhibit promising biological activities.

Mechanism Of Action

The mechanism of action of Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one is not fully understood. However, studies have suggested that Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one may exert its biological effects through the modulation of various signaling pathways. Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation. Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has also been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.

Biochemical And Physiological Effects

Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has been found to exhibit various biochemical and physiological effects. Studies have shown that Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages And Limitations For Lab Experiments

Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has several advantages for lab experiments. It is stable and easy to synthesize, making it readily available for research purposes. Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has also been found to exhibit low toxicity, making it a safe compound for in vitro and in vivo studies. However, Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. Additionally, Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has a short half-life, which can make it difficult to study its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for the study of Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one. One area of research is the development of Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one derivatives with improved solubility and pharmacokinetic properties. Another area of research is the investigation of Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one as a potential therapeutic agent for metabolic disorders, such as diabetes and obesity. Additionally, Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one could be studied for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one is a promising chemical compound that has been extensively studied for its potential biomedical applications. Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has been synthesized through various methods and has been found to exhibit anti-inflammatory, antioxidant, and anti-tumor properties. Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one, including the development of Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one derivatives with improved properties and the investigation of Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one as a potential therapeutic agent for various diseases.

Synthesis Methods

Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has been synthesized through various methods, including the reaction of 5-hydroxymethyluracil with formaldehyde and sodium borohydride. Another method involves the reaction of 5,6-dihydrouracil with formaldehyde and sodium borohydride. The synthesis of Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has also been achieved through the reaction of 5-hydroxymethyluracil with paraformaldehyde and sodium borohydride.

Scientific Research Applications

Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has been studied for its potential applications in various fields of biomedical research. It has been found to exhibit anti-inflammatory, antioxidant, and anti-tumor properties. Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has also been investigated for its potential as a neuroprotective agent and as a therapeutic agent for metabolic disorders.

properties

CAS RN

13348-19-1

Product Name

Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one

Molecular Formula

C6H12N2O4

Molecular Weight

176.17 g/mol

IUPAC Name

5-hydroxy-1,3-bis(hydroxymethyl)-1,3-diazinan-2-one

InChI

InChI=1S/C6H12N2O4/c9-3-7-1-5(11)2-8(4-10)6(7)12/h5,9-11H,1-4H2

InChI Key

OEGBLDIRTKJJAM-UHFFFAOYSA-N

SMILES

C1C(CN(C(=O)N1CO)CO)O

Canonical SMILES

C1C(CN(C(=O)N1CO)CO)O

Other CAS RN

13348-19-1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.